molecular formula C11H14O3 B14134058 Methoxymethyl 3-phenylpropanoate CAS No. 99837-98-6

Methoxymethyl 3-phenylpropanoate

Cat. No.: B14134058
CAS No.: 99837-98-6
M. Wt: 194.23 g/mol
InChI Key: PPNMTFXSIAUKBE-UHFFFAOYSA-N
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Description

Methoxymethyl 3-phenylpropanoate is an organic compound with the molecular formula C11H14O3. It is an ester derived from methoxymethyl alcohol and 3-phenylpropanoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methoxymethyl 3-phenylpropanoate can be synthesized through esterification reactions. One common method involves the reaction of methoxymethyl alcohol with 3-phenylpropanoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of biocatalysts, such as enzymes, can also be employed to achieve high enantioselectivity and regioselectivity in the synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

Methoxymethyl 3-phenylpropanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: 3-phenylpropanoic acid

    Reduction: Methoxymethyl alcohol and 3-phenylpropanol

    Substitution: Various substituted esters and amides

Scientific Research Applications

Methoxymethyl 3-phenylpropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methoxymethyl 3-phenylpropanoate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as a substrate for enzymes involved in ester hydrolysis, leading to the formation of methoxymethyl alcohol and 3-phenylpropanoic acid. These products can further participate in various metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-phenylpropanoate
  • Ethyl 3-phenylpropanoate
  • Propyl 3-phenylpropanoate

Uniqueness

Methoxymethyl 3-phenylpropanoate is unique due to its methoxymethyl group, which imparts distinct chemical properties compared to other similar esters. This functional group can influence the compound’s reactivity, solubility, and interaction with biological molecules .

Properties

CAS No.

99837-98-6

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

methoxymethyl 3-phenylpropanoate

InChI

InChI=1S/C11H14O3/c1-13-9-14-11(12)8-7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3

InChI Key

PPNMTFXSIAUKBE-UHFFFAOYSA-N

Canonical SMILES

COCOC(=O)CCC1=CC=CC=C1

Origin of Product

United States

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